molecular formula C7H5Cl2F B1612304 1-Chloro-3-(chloromethyl)-2-fluorobenzene CAS No. 876384-47-3

1-Chloro-3-(chloromethyl)-2-fluorobenzene

Cat. No.: B1612304
CAS No.: 876384-47-3
M. Wt: 179.02 g/mol
InChI Key: YLTYCUOGVPKILN-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 2-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 2-fluorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-fluorobenzyl derivatives.

    Oxidation: Formation of 2-fluorobenzoic acid.

    Reduction: Formation of 2-fluorobenzyl alcohol.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-2-fluorobenzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those involving fluorinated aromatic compounds.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism by which 1-Chloro-3-(chloromethyl)-2-fluorobenzene exerts its effects involves its ability to undergo various chemical transformations. The presence of both chlorine and fluorine atoms on the benzene ring influences its reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for, such as forming covalent bonds with nucleophiles or undergoing oxidative transformations.

Comparison with Similar Compounds

    1-Chloro-3-(chloromethyl)benzene: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

    1-Chloro-2-fluorobenzene: Lacks the chloromethyl group, resulting in different reactivity and applications.

    3-Chloro-2-fluorotoluene: Similar structure but with a methyl group instead of a chloromethyl group, affecting its chemical behavior.

Uniqueness: 1-Chloro-3-(chloromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-chloro-3-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYCUOGVPKILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608491
Record name 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876384-47-3
Record name 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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